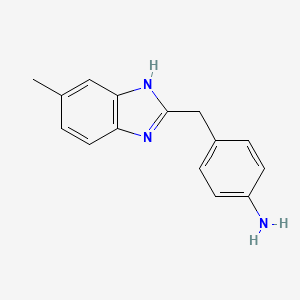![molecular formula C21H20BrClN2O3S B11590251 (5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590251.png)
(5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one” is a synthetic organic molecule that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the imidazolidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanylidene group: This step may involve the reaction of the imidazolidin-4-one core with sulfur-containing reagents.
Bromination and chlorination: The aromatic ring can be functionalized with bromine and chlorine atoms using halogenation reactions.
Methoxylation and methoxymethylation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidin-4-one core can be reduced to form imidazolidines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to explore potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors to modulate their activity.
Pathway interference: The compound can interfere with specific biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-thioxoimidazolidin-4-one
- (5Z)-5-({3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-oxoimidazolidin-4-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for research and development.
属性
分子式 |
C21H20BrClN2O3S |
|---|---|
分子量 |
495.8 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H20BrClN2O3S/c1-3-8-25-20(26)17(24-21(25)29)10-14-9-16(22)19(18(11-14)27-2)28-12-13-4-6-15(23)7-5-13/h4-7,9-11H,3,8,12H2,1-2H3,(H,24,29)/b17-10- |
InChI 键 |
BTYMFWLBEWSWSL-YVLHZVERSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)Cl)OC)/NC1=S |
规范 SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)Cl)OC)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(8-benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide](/img/structure/B11590171.png)

![2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11590195.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590202.png)
![(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590211.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide](/img/structure/B11590214.png)

![(5Z)-2-(2-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590224.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11590233.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590238.png)
![methyl 2-{3,9-dioxo-1-[4-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11590255.png)
![N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide](/img/structure/B11590267.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11590268.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11590271.png)
